molecular formula C15H13Cl3N4O3 B11699433 3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide

Cat. No.: B11699433
M. Wt: 403.6 g/mol
InChI Key: RXUPEOSMRLAYCH-UHFFFAOYSA-N
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Description

3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE is a complex organic compound with a molecular formula of C17H14Cl3N3O3. This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a pyridinylmethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE typically involves multiple steps:

    Chlorination: The trichloromethyl group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The pyridinylmethylamino group is attached through a nucleophilic substitution reaction, where the pyridinylmethylamine reacts with the chlorinated intermediate.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an amine and an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various nucleophiles.

Scientific Research Applications

3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-NITRO-N-(2,2,2-TRICHLORO-1-{[(2-PYRIDINYLMETHYL)AMINO]ETHYL)BENZAMIDE
  • 3-NITRO-N-(2,2,2-TRICHLORO-1-{[(3-HYDROXYANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE
  • 2-NITRO-N-(2,2,2-TRICHLORO-1-{[(1-NAPHTHYLAMINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE

Uniqueness

3-NITRO-N-(2,2,2-TRICHLORO-1-{[(PYRIDIN-3-YL)METHYL]AMINO}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H13Cl3N4O3

Molecular Weight

403.6 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide

InChI

InChI=1S/C15H13Cl3N4O3/c16-15(17,18)14(20-9-10-3-2-6-19-8-10)21-13(23)11-4-1-5-12(7-11)22(24)25/h1-8,14,20H,9H2,(H,21,23)

InChI Key

RXUPEOSMRLAYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)NCC2=CN=CC=C2

Origin of Product

United States

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